4,8-Dibromonaphthalene-1,5-diol
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic and Materials Chemistry
Naphthalene derivatives are foundational to many areas of contemporary chemical science. Their rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties, making them ideal candidates for the development of organic semiconductors, OLEDs (Organic Light-Emitting Diodes), and OFETs (Organic Field-Effect Transistors). The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of these properties, leading to materials with tailored characteristics. For instance, the introduction of bromine atoms can facilitate cross-coupling reactions, enabling the construction of larger, more complex conjugated systems with enhanced performance in electronic devices.
Isomeric Landscape of Dibromonaphthalene Diols and their Research Context
The dibromonaphthalene diol family encompasses a wide range of isomers, each with distinct properties and research applications. The specific positioning of the bromine and hydroxyl groups on the naphthalene scaffold significantly influences the molecule's symmetry, reactivity, and intermolecular interactions. For example, 1,5-dihydroxynaphthalene (B47172) is a known precursor to dyes and finds use in supramolecular chemistry wikipedia.org. The brominated analogues, such as 1,5-dibromonaphthalene (B1630475) and 1,8-dibromonaphthalene, are key intermediates in the synthesis of advanced materials for optoelectronics. The substitution pattern dictates the electronic nature and steric environment of the molecule, which in turn affects its performance in applications like organic semiconductors ossila.comossila.com.
The table below provides a comparative overview of some of the researched dibromonaphthalene and dihydroxynaphthalene isomers, highlighting the diversity within this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Key Research Areas |
| 1,5-Dibromonaphthalene | 7351-74-8 | C10H6Br2 | Organic semiconductors, OLEDs, OFETs |
| 1,8-Dibromonaphthalene | 17135-74-9 | C10H6Br2 | Strained organic molecules, optoelectronic devices |
| 1,5-Dihydroxynaphthalene | 83-56-7 | C10H8O2 | Dye precursor, supramolecular chemistry |
| 4,8-diamino-2,6-dibromonaphthalene-1,5-diol | 72379-40-9 | C10H8Br2N2O2 | Chemical intermediate |
Defining the Research Focus on 4,8-Dibromonaphthalene-1,5-diol
While extensive research exists for various isomers, "this compound" remains a largely unexplored compound in the scientific literature. Its specific substitution pattern, with hydroxyl groups at the 1 and 5 positions and bromine atoms at the 4 and 8 positions, presents a unique combination of electronic and steric features. The peri positioning of the bromine atoms relative to the hydroxyl groups suggests the potential for intramolecular hydrogen bonding and unique reactivity. This article aims to provide a comprehensive overview of this specific molecule by drawing upon the established chemistry of its constituent functional groups and related naphthalene derivatives. The subsequent sections will explore its potential synthesis, properties, and applications based on analogous and well-documented compounds.
The synthesis of a related compound, 4,8-dibenzoyl-1,5-dihydroxynaphthalene, has been reported, indicating that functionalization at the 4 and 8 positions of a 1,5-dihydroxynaphthalene core is achievable researchgate.net. This provides a basis for postulating synthetic pathways to the target molecule. The presence of bromine atoms at the 4 and 8 positions opens up possibilities for further functionalization through cross-coupling reactions, a common strategy in the development of materials for organic electronics. The 1,5-diol framework is known to influence the electronic properties and packing of naphthalene-based molecules, which is crucial for their application in semiconductor devices.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
4,8-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4,13-14H |
InChI Key |
KMELEVIXNMKQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1O)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4,8 Dibromonaphthalene 1,5 Diol
General Approaches to Brominated Naphthalene (B1677914) Synthesis
The synthesis of brominated naphthalenes is a well-established field, with various methods developed to control the regioselectivity of the bromination reaction. These methods are foundational to understanding the potential synthetic routes to 4,8-Dibromonaphthalene-1,5-diol.
The direct bromination of naphthalene and its derivatives is a common approach, though it often yields a mixture of isomers. The regioselectivity of electrophilic aromatic bromination can be influenced by several factors, including the choice of brominating agent, solvent, and the presence of catalysts. ossila.com For instance, the use of solid catalysts like zeolites or clays (B1170129) can enhance the para-selectivity in the bromination of some aromatic compounds. ossila.com
In the context of dihydroxynaphthalenes, the hydroxyl groups are strongly activating and ortho-, para-directing. This inherent reactivity can be both an advantage and a challenge. While it facilitates the bromination, it can also lead to over-bromination or the formation of undesired isomers. For example, the bromination of 1,5-dihydroxynaphthalene (B47172) in glacial acetic acid has been reported to yield a mixture of dibromo- and tribromo-derivatives. rsc.org
| Catalyst/Reagent | Substrate | Major Product(s) | Reference |
| Bromine in Glacial Acetic Acid | 1,5-Dihydroxynaphthalene | 2,6-Dibromo-1,5-dihydroxynaphthalene | rsc.org |
| N-Bromosuccinimide (NBS) | 1,5-Diaminonaphthalene | 4,8-Dibromo-1,5-diaminonaphthalene |
Modern synthetic chemistry offers a plethora of advanced transformations that can be applied to the synthesis of functionalized naphthalenes. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. For instance, 1,5-dibromonaphthalene (B1630475) can be coupled with 4-pyridylboronic acid to produce 1,5-(4,4'-dipyridyl)naphthalene. While not directly leading to the target diol, this illustrates a common derivatization pathway for brominated naphthalenes.
Furthermore, the protection of reactive functional groups is a critical strategy. In the synthesis of brominated naphthalenediols, the hydroxyl groups can be protected as acetates or methyl ethers prior to bromination. This can alter the directing effect of the substituents and prevent unwanted side reactions. The subsequent deprotection step then reveals the desired diol.
Targeted Synthetic Routes for this compound
The synthesis of this compound is not straightforward and has been a subject of historical investigation. The primary challenge lies in directing the bromine atoms to the 4 and 8 positions in the presence of the two hydroxyl groups at positions 1 and 5.
Early research into the bromination of 1,5-dihydroxynaphthalene primarily reported the formation of the 2,6-dibromo isomer. rsc.org A more promising approach to obtaining the 4,8-dibromo substitution pattern involves a protection-bromination-deprotection strategy.
One potential pathway involves the initial protection of the hydroxyl groups of 1,5-dihydroxynaphthalene as methyl ethers to form 1,5-dimethoxynaphthalene. The bromination of this precursor has been shown to yield 4,8-dibromo-1,5-dimethoxynaphthalene. rsc.org The final step would then be the demethylation of this intermediate to yield the target this compound.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |
| 1 | Methylation | 1,5-Dihydroxynaphthalene | Dimethyl sulfate, Base | 1,5-Dimethoxynaphthalene | rsc.org |
| 2 | Bromination | 1,5-Dimethoxynaphthalene | Bromine | 4,8-Dibromo-1,5-dimethoxynaphthalene | rsc.org |
| 3 | Demethylation | 4,8-Dibromo-1,5-dimethoxynaphthalene | e.g., BBr₃ | This compound | - |
Another investigated route involves the bromination of 1,5-diacetoxynaphthalene, the diacetate ester of 1,5-dihydroxynaphthalene. This was reported to yield a dibromo-monoacetyl-1,5-dihydroxynaphthalene, which upon hydrolysis gave a dibromo-1,5-dihydroxynaphthalene. rsc.org However, the identity of this product as the 4,8-isomer has been a subject of debate in historical literature. rsc.org
The optimization of reaction conditions is crucial for maximizing the yield of the desired 4,8-dibromo isomer and minimizing the formation of byproducts. For the bromination of 1,5-dimethoxynaphthalene, the choice of solvent and temperature can significantly impact the regioselectivity. The use of a non-polar solvent might favor the desired substitution pattern by minimizing the activation of the naphthalene ring system.
The demethylation of 4,8-dibromo-1,5-dimethoxynaphthalene requires a careful selection of reagents to avoid debromination or other side reactions. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers and would be a primary candidate for this transformation.
Derivatization Pathways from this compound and Related Isomers
The bromine and hydroxyl functionalities in this compound and its isomers serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl groups can undergo etherification or esterification to introduce new functional groups. The bromine atoms are amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, leading to more complex molecular architectures.
For example, the related 1,5-dibromonaphthalene is a precursor for the synthesis of 1,5-diarylnaphthalenes, which are of interest in materials science. ossila.com Similarly, this compound could serve as a monomer for the synthesis of novel polymers or as a building block for the construction of macrocycles and other supramolecular structures.
Table 2: Potential Derivatization Reactions
| Reaction Type | Functional Group | Potential Reagents | Product Class |
| Etherification | Hydroxyl | Alkyl halides, Base | Dialkoxy-dibromonaphthalenes |
| Esterification | Hydroxyl | Acyl chlorides, Pyridine | Diacyloxy-dibromonaphthalenes |
| Suzuki Coupling | Bromine | Arylboronic acids, Pd catalyst | Diaryl-dihydroxynaphthalenes |
| Buchwald-Hartwig Amination | Bromine | Amines, Pd catalyst | Diamino-dihydroxynaphthalenes |
Reaction Mechanisms and Reactivity Studies of 4,8 Dibromonaphthalene 1,5 Diol
Electrophilic Aromatic Substitution Mechanisms in Dibrominated Naphthalenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In naphthalene (B1677914), electrophilic attack occurs more readily at the α-positions (C1, C4, C5, C8) than the β-positions (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. cardiff.ac.uklibretexts.org For 1-substituted naphthalenes, this preference for α-substitution generally leads to the formation of 1,4-disubstituted products. However, the presence of multiple substituents, as in 4,8-dibromonaphthalene-1,5-diol, complicates the prediction of reaction outcomes. libretexts.org The directing effects of all present groups must be considered.
Influence of Halogen Substituents on Aromatic Reactivity
Halogen substituents, such as bromine, have a dual effect on electrophilic aromatic substitution reactions. They are deactivating due to their electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate. msu.eduleah4sci.com
In the case of dibrominated naphthalenes, the presence of two bromine atoms further deactivates the ring towards electrophilic attack. cardiff.ac.uk The positions of these bromine atoms are crucial in determining the regioselectivity of subsequent reactions. For instance, in 1,4-dibromonaphthalene (B41722), further bromination can be sterically hindered at the remaining α-positions due to the bulky bromine atoms already present. cardiff.ac.uk This steric hindrance can influence the product distribution, sometimes favoring substitution at less reactive but more accessible positions.
Role of Hydroxyl Groups in Directing Reactivity and Hydrogen Bonding Interactions
Hydroxyl (-OH) groups are potent activating and ortho, para-directing substituents in electrophilic aromatic substitution. msu.edu Their strong electron-donating resonance effect significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activating influence is generally stronger than the deactivating effect of halogens.
In this compound, the two hydroxyl groups at the C1 and C5 positions strongly activate the naphthalene system. Their directing influence would favor substitution at the ortho and para positions relative to themselves. The presence of these hydroxyl groups can also lead to significant intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net Intramolecular hydrogen bonding can influence the conformation of the molecule and the reactivity of the hydroxyl groups themselves. rsc.orgosti.gov Intermolecular hydrogen bonding plays a crucial role in the crystal packing and solid-state structure of the compound. researchgate.net
The combination of the activating hydroxyl groups and the deactivating but ortho, para-directing bromine atoms in this compound results in a complex reactivity profile. The ultimate regioselectivity of electrophilic substitution will depend on a balance of these electronic and steric factors.
Mechanistic Investigations of Diverse Chemical Transformations
The unique substitution pattern of this compound makes it a versatile starting material for the synthesis of more complex molecules. For instance, naphthalenediols can be hydrogenated and subsequently oxidized to produce tetrahydronaphthalene-diones, which are useful building blocks in organic synthesis. mdpi.com
The reactivity of the hydroxyl groups also allows for transformations such as etherification or esterification. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The specific reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome of these transformations. stackexchange.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Br₂O₂ | nih.gov |
| Molecular Weight | 317.96 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Computational and Theoretical Investigations of 4,8 Dibromonaphthalene 1,5 Diol
Quantum Chemical Approaches to Naphthalene (B1677914) Diol Systems
Quantum chemical methods are pivotal in elucidating the molecular and electronic properties of naphthalene diol systems. These computational tools allow for a detailed examination of molecular geometries, energies, and electronic distributions, offering a level of detail that can be challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) has become a widely used method for studying the molecular structure of naphthalene derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations can predict key geometric parameters such as bond lengths and angles, providing a clear picture of the molecule's three-dimensional shape. For instance, theoretical studies on diaminonaphthalene, another substituted naphthalene, have utilized DFT with the B3LYP functional and a 6-31(d,p) basis set to investigate the effects of substituent position on the electronic and structural properties. researchgate.net
In the case of 4,8-dibromonaphthalene-1,5-diol, DFT calculations would be instrumental in determining the precise arrangement of the bromine and hydroxyl substituents on the naphthalene core. These calculations can also reveal the energetic favorability of different conformations, such as those arising from the rotation of the hydroxyl groups.
Table 1: Illustrative Geometric Parameters of this compound Predicted by DFT
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.37 - 1.42 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| C-Br bond length | ~1.90 Å |
| C-C-C bond angle | ~120° |
| C-O-H bond angle | ~109° |
| Note: These are typical values for similar organic molecules and would be precisely determined for this compound through specific DFT calculations. |
Ab Initio Methods in Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. osti.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous approach to studying the electronic structure of molecules. nih.govutah.edu For naphthalene systems, ab initio calculations can offer a detailed understanding of the electron distribution and orbital energies. researchgate.net
The application of ab initio methods to this compound would allow for a precise determination of its electronic wavefunction, from which various properties can be derived. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. The study of anions, for example, often requires the careful application of ab initio techniques to properly describe the diffuse nature of the outermost electrons. utah.edu
Analysis of Molecular Conformations and Electronic Properties
The conformation and electronic properties of this compound are intrinsically linked and dictate its chemical reactivity and physical characteristics. Computational analysis provides a powerful lens through which to explore these features.
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule can be more easily excited. nih.gov
For naphthalene derivatives, the nature and position of substituents significantly impact the HOMO-LUMO gap. researchgate.net For this compound, the electron-withdrawing bromine atoms and electron-donating hydroxyl groups will have competing effects on the electron density of the naphthalene ring system. Computational studies on substituted naphthalenes have shown that hydroxyl groups tend to decrease the HOMO-LUMO gap. researchgate.net The precise value of the gap for this compound would be determined through quantum chemical calculations.
Table 2: Illustrative HOMO-LUMO Energy Gaps for Substituted Naphthalenes
| Compound | Substituent(s) | Calculated HOMO-LUMO Gap (eV) |
| Naphthalene | - | 5.04 researchgate.net |
| 1-Naphthol (B170400) | -OH | 4.70 researchgate.net |
| 1,4-Dibromonaphthalene (B41722) | -Br | Not directly found, but expected to be lower than naphthalene |
| This compound | -Br, -OH | Expected to be lower than naphthalene |
| Data for naphthalene and 1-naphthol are from reference researchgate.net. The values for the dibromo- and dibromodihydroxy-naphthalenes are illustrative and would require specific calculations. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with intuitive chemical concepts. wikipedia.orgyoutube.com NBO analysis provides insights into charge distribution, hybridization, and hyperconjugative interactions within a molecule. rsc.orgbibliotekanauki.pl
Intermolecular Interactions and Supramolecular Recognition
The bromine and hydroxyl substituents on the this compound molecule are key players in directing its intermolecular interactions and its potential for supramolecular recognition. Computational studies are essential for understanding and predicting these non-covalent interactions.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of hydrogen-bonded networks. Intramolecular hydrogen bonding between the peri-positioned hydroxyl groups is also a possibility that would significantly influence the molecule's conformation and properties. canada.cacanada.ca
Furthermore, the bromine atoms can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen (a σ-hole) and a nucleophile. rsc.orgchemrxiv.org The naphthalene core itself can engage in π-π stacking interactions. The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—will govern the crystal packing of this compound and its ability to form larger, self-assembled structures. rsc.orgnih.govnih.govepa.gov Computational models can quantify the strength of these interactions and predict the most stable supramolecular arrangements.
Hydrogen Bonding Networks within Molecular Assemblies
Computational and crystallographic studies of analogous compounds, such as 1,4-dibromonaphthalene-2,3-diol, reveal the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov An intramolecular O—H⋯O hydrogen bond can lead to the formation of a stable S(6) ring motif. researchgate.netnih.gov In this arrangement, the hydrogen of one hydroxyl group forms a bond with the oxygen of the adjacent hydroxyl group on the same molecule.
In addition to conventional hydrogen bonds, weaker interactions such as O—H⋯π interactions have been observed. researchgate.netnih.gov In these instances, the hydroxyl hydrogen interacts with the electron-rich π-system of the naphthalene ring of a neighboring molecule. These varied hydrogen bonding patterns result in complex, one-dimensional chains of edge-fused rings that are fundamental to the crystal packing. nih.gov The presence of a six-membered intramolecular hydrogen bond can also lead to polarization-enhanced hydrogen bonding, strengthening the hydrogen bond donating ability of the molecule. bilkent.edu.tr
Table 1: Hydrogen Bonding Geometry in a Related Dibromonaphthalene-diol
| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O2—H2A⋯O1 (intramolecular) | 0.81 (1) | 2.24 (4) | 2.653 (4) | 112 (4) |
| O2—H2A⋯O2ii (intermolecular) | 0.81 (1) | 2.26 (2) | 3.038 (3) | 161 (4) |
| O1—H1A⋯Cg1i (O-H···π) | 0.82 (1) | 2.94 (5) | 3.441 (3) | 122 (4) |
Data derived from a study on 1,4-dibromonaphthalene-2,3-diol. nih.gov D: Donor atom, A: Acceptor atom, Cg: Centroid of the C1–C6 ring.
Halogen Bonding and its Role in Directed Assembly
Beyond hydrogen bonding, halogen bonds can play a significant role in the directed assembly of brominated compounds like this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.
In the crystal structure of related compounds, short Br⋯Br contacts have been identified, with distances around 3.5972 (9) Å. researchgate.netnih.gov Theoretical investigations on similar molecules, such as 2,6-dibromo-4-nitroaniline, have been conducted using Density Functional Theory (DFT) to understand the nature of these interactions. nih.gov These studies indicate that the binding energies for various halogen and hydrogen bonding interactions can range from -1.66 to -9.77 kcal mol⁻¹. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) analysis of these interactions reveals that the stability of Br···Br halogen bonds is predominantly due to dispersion forces, with electrostatic forces playing a lesser role. nih.gov This is a crucial finding, as it highlights the importance of van der Waals forces in the assembly of such molecules. The directionality of halogen bonds makes them a valuable tool in crystal engineering for the design of specific supramolecular architectures.
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can have a profound impact on the molecular structure and reactivity of this compound, primarily through its influence on non-covalent interactions. While specific computational studies on the solvent effects for this exact molecule are not prevalent, general principles can be applied.
The intramolecular hydrogen bonds that are stable in the gas phase or non-polar solvents can be disrupted by polar, hydrogen-bonding solvents. Solvents with high hydrogen bond donating or accepting capabilities can compete with the intramolecular interactions, leading to a conformational change in the diol.
For instance, the synthesis of a related compound, 1,4-dibromonaphthalene-2,3-diol, was achieved by slow evaporation from a chloroform-methanol (5:1) solution. researchgate.netnih.gov The choice of solvent and its evaporation rate are critical in obtaining crystalline material, as they influence the equilibrium between intramolecularly and intermolecularly hydrogen-bonded species.
The reactivity of the hydroxyl groups is also significantly affected by the solvent. In a non-polar solvent, the presence of an intramolecular hydrogen bond can render one hydroxyl group less reactive than the other. Conversely, in a polar, protic solvent, both hydroxyl groups may be solvated, leading to a different reactivity profile. Computational models can be employed to predict these changes by simulating the explicit interaction of solvent molecules with the diol or by using implicit solvent models.
Advanced Spectroscopic Characterization of 4,8 Dibromonaphthalene 1,5 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton NMR (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of hydrogen atoms within a molecule. For 4,8-Dibromonaphthalene-1,5-diol, the aromatic protons and the hydroxyl protons exhibit characteristic chemical shifts. The symmetry of the molecule influences the number and multiplicity of the signals observed. In derivatives of naphthalene-1,5-diol, the introduction of different substituents leads to changes in the chemical shifts and coupling patterns of the aromatic protons, providing valuable information about the substitution pattern.
Table 1: Representative ¹H NMR Data for Naphthalene (B1677914) Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| Naphthalene | CDCl₃ | 7.81 (m, 4H), 7.46 (m, 4H) |
| 1,5-Dibromonaphthalene (B1630475) | Not specified | Not specified |
| 1,4-Dibromonaphthalene (B41722) | Not specified | Not specified |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) provides insights into the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being dependent on its local electronic environment. The carbon atoms bonded to the electronegative bromine and oxygen atoms are expected to be shifted downfield. The analysis of ¹³C NMR spectra of various naphthalene derivatives reveals the influence of substituents on the carbon chemical shifts. For instance, studies on substituted 2-(n-alkylamino)-3R-naphthalene-1,4-diones have demonstrated the effect of different substituents on the ¹³C chemical shifts. nih.gov
Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives
| Compound | Solvent | Chemical Shift (ppm) |
| Naphthalene | CDCl₃ | 133.7, 128.1, 125.9 |
| 1,8-Dibromonaphthalene | Not specified | Not specified |
| 2,3-Naphthalenediol (heat-treated on SiO₂) | Solid-State | Data available for pyrolyzed sample |
Advanced 2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY experiments establish correlations between coupled protons, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. These techniques have been successfully applied to elucidate the structures of various naphthalene derivatives, including aminonaphthoquinones and a tricyclic diol. nih.govresearchgate.net The application of 2D NMR would be crucial for the complete and accurate assignment of all ¹H and ¹³C signals in this compound and its derivatives.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Analysis of Molecular Vibrations and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups. In this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically below 1000 cm⁻¹.
Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For brominated compounds, strong and characteristic Raman bands related to C-Br deformations are often observed in the low-frequency region (100-300 cm⁻¹). researchgate.net This has been utilized for the detection of brominated flame retardants. researchgate.net The Raman spectrum of naphthalene itself shows characteristic peaks that can be compared with those of its derivatives to understand the effect of substitution. chemicalbook.com
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O | Stretching | 1000 - 1300 |
| C-Br | Stretching/Deformation | < 1000 (Raman: 100-300) |
Electronic Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophores and auxochromes.
The UV-Visible spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the bromo and hydroxyl substituents. The hydroxyl groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. Naphthalene and many of its derivatives are known to be fluorescent. The introduction of heavy atoms like bromine can, however, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. The study of the fluorescence properties of this compound and its derivatives can reveal information about their photophysical behavior. For example, 1,4-dibromonaphthalene is known for its phosphorescent properties, highlighting the influence of bromine substitution on the excited state pathways. ossila.com
Photophysical Properties and Electronic Transitions
The photophysical behavior of naphthalenic compounds is governed by electronic transitions within the aromatic system. While specific experimental data for this compound is not extensively detailed in the public literature, the properties of related naphthalimide and naphthalic anhydride (B1165640) derivatives provide a strong basis for understanding its expected behavior.
Absorption and Electronic Transitions: The UV-Vis absorption spectrum of naphthalene derivatives is typically characterized by transitions involving the π-electron system of the aromatic rings. For instance, studies on 4-amino-1,8-naphthalimide (B156640) show absorption bands that are sensitive to solvent polarity. ekb.eg In a compound like this compound, one would anticipate observing high-energy π-π* transitions, characteristic of the naphthalene core. The presence of hydroxyl and bromine substituents is expected to modulate these transitions. The electron-donating hydroxyl groups may lead to the emergence of intramolecular charge transfer (ICT) bands, which are often broad and sensitive to the solvent environment. ekb.eg This ICT character arises from the promotion of an electron from the electron-rich parts of the molecule (hydroxyl-substituted rings) to the electron-deficient regions.
Fluorescence and Emission: Many naphthalene derivatives exhibit strong fluorescence. The emission properties are intrinsically linked to the nature of the lowest excited state. For derivatives of 1,8-naphthalimide, strong yellow-green fluorescence is a key feature. ekb.eg The fluorescence of this compound and its derivatives would likely be influenced by the heavy bromine atoms, which can promote intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield. The emission wavelength is also expected to be solvent-dependent (solvatochromism), with more polar solvents stabilizing the polar excited ICT state and causing a red shift (a shift to longer wavelengths) in the emission maximum. ekb.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a definitive tool for confirming the molecular weight and probing the structural integrity of a compound through its fragmentation pattern.
Molecular Weight Determination: The molecular formula of this compound is C₁₀H₆Br₂O₂. Based on this formula, the calculated monoisotopic mass is 315.87345 Da, and the average molecular weight is 317.96 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing unambiguous identification of the compound.
Fragmentation Analysis: In mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions. For this compound, the fragmentation pattern would be distinguished by the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, appearing as a series of peaks separated by approximately 2 Da.
Expected key fragmentation pathways would include:
Loss of Bromine: Cleavage of the C-Br bonds, leading to ions corresponding to [M-Br]⁺ and [M-2Br]⁺.
Loss of Hydroxyl Groups: Ejection of one or both hydroxyl radicals, resulting in [M-OH]⁺ ions.
Carbonyl Group Formation: Rearrangements involving the hydroxyl groups could lead to the formation of carbonyl functionalities and subsequent loss of CO or CHO.
A GC-MS analysis of the related isomer, 1,8-dibromonaphthalene, shows prominent peaks at m/z 286 (the molecular ion), 284, and 126, illustrating the typical fragmentation involving the naphthalene core and bromine atoms. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆Br₂O₂ | nih.gov |
| Average Molecular Weight | 317.96 g/mol | nih.gov |
| Exact Mass | 317.87141 Da | nih.gov |
| Monoisotopic Mass | 315.87345 Da | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the detailed analysis of its isomer, 1,4-Dibromonaphthalene-2,3-diol , offers significant insight into the structural features that would be anticipated. researchgate.netnih.gov
In the reported structure of the isomer, the molecule crystallizes in an orthorhombic system. researchgate.netnih.gov The analysis reveals crucial details about its conformation and packing in the crystal lattice. A key feature is the presence of strong intramolecular hydrogen bonds between adjacent hydroxyl groups, which create a stable six-membered ring (S(6) motif). researchgate.net Furthermore, intermolecular hydrogen bonds link the molecules into chains, and weaker interactions, such as Br⋯Br contacts and O—H⋯π interactions, help to build the three-dimensional crystal packing. researchgate.net
For this compound, one would similarly expect strong hydrogen bonding to play a dominant role in its solid-state structure. Intramolecular hydrogen bonds between the peri-positioned hydroxyl (1,5) and bromine (4,8) groups could exist, influencing the planarity of the naphthalene system. Intermolecular O-H⋯O bonds would likely be a primary organizing force in the crystal lattice, directing the molecular packing.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₆Br₂O₂ | researchgate.netnih.gov |
| Molecular Weight (Mr) | 317.96 | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 5.0928 (9) | researchgate.netnih.gov |
| b (Å) | 11.932 (2) | researchgate.netnih.gov |
| c (Å) | 15.779 (3) | researchgate.netnih.gov |
| Volume (ų) | 958.9 (3) | researchgate.netnih.gov |
| Z (Molecules per unit cell) | 4 | researchgate.netnih.gov |
| Temperature (K) | 298 | researchgate.netnih.gov |
| Key Interaction | Intramolecular O—H⋯O hydrogen bond | researchgate.net |
| Key Interaction | Intermolecular O—H⋯O hydrogen bond | researchgate.net |
| Key Interaction | Short Br⋯Br contacts [3.5972 (9) Å] | researchgate.net |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. These properties are critical for applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The electrochemical behavior of this compound is dictated by its constituent parts. The naphthalene core is a redox-active aromatic system. The two electron-donating hydroxyl groups will make the molecule easier to oxidize by increasing the electron density in the π-system. Conversely, the two electron-withdrawing bromine atoms will make the molecule more susceptible to reduction.
This combination of substituents suggests that the compound could exhibit both oxidation and reduction processes within an accessible potential window. Materials based on naphthalene diimides (NDIs), which are structurally related, are known for their excellent redox properties and are used as n-type (electron-transporting) materials in organic electronics. ossila.com Furthermore, derivatives of dibromonaphthalene have been used to create ambipolar materials, which can transport both holes and electrons, by demonstrating spatially separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ossila.com
A cyclic voltammetry study of this compound would reveal the potentials of its HOMO (from the onset of the first oxidation peak) and LUMO (from the onset of the first reduction peak). This data allows for the calculation of the electrochemical energy gap, a key parameter in designing semiconductor materials for electronic applications.
Research Applications in Advanced Functional Materials and Coordination Chemistry
Building Blocks for Organic Semiconductors and Electronics
The development of novel organic semiconducting materials is a rapidly advancing field, with applications ranging from flexible displays to low-cost solar cells. The inherent properties of the naphthalene (B1677914) unit, such as its planarity and extended π-system, make it an excellent foundation for charge-transporting materials. The dibromo and diol functionalities of 4,8-Dibromonaphthalene-1,5-diol offer multiple pathways for its incorporation into such materials.
Naphthalene diimides (NDIs) are a class of n-type organic semiconductors known for their high electron affinity, excellent charge transport characteristics, and robust chemical and thermal stability. While direct precursors often involve naphthalenetetracarboxylic dianhydrides, the diol and dibromo functionalities on this compound can be chemically transformed to facilitate the synthesis of NDI derivatives. For instance, the hydroxyl groups can be oxidized to ketones, and the bromine atoms can be substituted or used in coupling reactions to build up the necessary carboxylic acid or anhydride (B1165640) functionalities. A related compound, 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride, serves as a direct precursor to NDIs used in organic solar cells and field-effect transistors. ossila.com The ability to introduce bromine atoms onto the NDI core is particularly advantageous, as it allows for post-synthesis modification and the fine-tuning of electronic properties.
Conjugated polymers are the workhorses of organic electronics, forming the active layers in a variety of devices. The bromine atoms of this compound are ideal handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. These powerful synthetic tools allow for the polymerization of the dibromonaphthalene unit with other aromatic monomers, leading to the formation of well-defined conjugated polymers. The resulting polymers would incorporate the electron-rich naphthalene diol core, potentially influencing their optical and electronic properties. The specific 1,5- and 4,8-substitution pattern would dictate the polymer's geometry and degree of conjugation, which in turn affects its performance in electronic devices. For example, polymers based on 1,5-disubstituted naphthalenes have been explored for their unique photophysical properties. ossila.com
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is critically dependent on the charge-carrier mobility of the organic semiconductor used as the active material. The planar and rigid structure of the naphthalene core is conducive to the ordered packing in the solid state, which is essential for efficient charge transport. By incorporating this compound into larger conjugated systems, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in determining the type of charge transport (p-type, n-type, or ambipolar). The hydroxyl groups can also promote intermolecular hydrogen bonding, which can further influence the molecular packing and, consequently, the device performance. Research on related naphthalene-based materials has demonstrated their potential in high-performance OFETs. ossila.comossila.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| IUPAC Name | This compound |
| CAS Number | 335206-50-3 |
| Physical Appearance | Solid (predicted) |
Data sourced from PubChem CID 15890239. nih.gov
Coordination Chemistry and Ligand Design
The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of new ligands with specific electronic and steric properties is crucial for the development of novel catalysts, sensors, and magnetic materials.
The 1,5-diol functionality of this compound makes it an excellent candidate for use as a ligand or a precursor to more complex ligands. The two hydroxyl groups can be deprotonated to form a bidentate dianionic ligand that can chelate to a metal center. The oxygen atoms are hard donors, making them particularly suitable for binding to hard metal ions. Furthermore, the bromine atoms can be retained in the final ligand, potentially influencing the electronic properties of the resulting metal complex or serving as reactive sites for further functionalization. The synthesis of such ligands would typically involve the reaction of this compound with a suitable metal precursor under basic conditions.
The complexation of naphthalene diol-based ligands with transition metals can lead to a wide variety of coordination complexes with interesting structural, electronic, and magnetic properties. The geometry of the resulting complex will be influenced by the coordination preferences of the metal ion and the steric constraints imposed by the naphthalene ligand. The bromine substituents can also participate in halogen bonding, which could lead to the formation of extended supramolecular structures in the solid state. The characterization of these metal complexes would involve a range of techniques, including X-ray crystallography to determine the precise three-dimensional structure, spectroscopy (UV-Vis, IR) to probe the electronic transitions and vibrational modes, and magnetic susceptibility measurements to investigate the magnetic properties arising from unpaired electrons on the metal centers. A crystallographic study of the related 1,4-Dibromonaphthalene-2,3-diol has shown the presence of intramolecular hydrogen bonding and short Br-Br contacts in the solid state, highlighting the structural nuances that can be expected in such systems. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Naphthalene Diimides (NDIs) |
| 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride |
Photophysics and Optoelectronic Devices
The specific arrangement of hydroxyl and bromo substituents on the naphthalene scaffold of this compound makes it a promising candidate for photophysical applications and as a component in optoelectronic devices. The electron-donating hydroxyl groups and the electron-withdrawing, heavy bromine atoms allow for the fine-tuning of its electronic energy levels and light-interacting properties.
Exploration as Triplet Excitation Acceptors
In many photophysical processes, such as phosphorescence and certain energy conversion schemes, it is crucial to promote the formation of a molecule's triplet excited state. Naphthalene derivatives containing heavy atoms like bromine are known to be effective at this process, called intersystem crossing. The presence of bromine significantly enhances spin-orbit coupling, which facilitates the transition from the singlet excited state to the triplet state.
While direct studies on this compound are not extensively documented in this specific context, the behavior of closely related compounds provides strong evidence for its potential. For instance, 1,4-dibromonaphthalene (B41722) is well-established as a triplet excitation acceptor with useful phosphorescent properties. ossila.com The two bromine atoms in this compound are similarly expected to confer a significant "heavy-atom effect," making it a prime candidate for accepting triplet energy from a donor molecule. This property is critical in applications like sensitization processes in photodynamic therapy or as a component in organic light-emitting diodes (OLEDs) that harness triplet excitons.
Design of Low Bandgap Polymers for Organic Photovoltaics
The development of low bandgap conjugated polymers is a central goal in the field of organic photovoltaics (OPVs), as a lower energy gap allows the material to absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies. rsc.orgnih.gov A common design strategy for such polymers is to create a donor-acceptor (D-A) architecture by polymerizing electron-rich and electron-deficient monomers. researchgate.netrsc.org
The this compound moiety is an excellent building block for this purpose.
The 1,5-dihydroxynaphthalene (B47172) core is inherently electron-rich.
The two bromine atoms can be substituted via cross-coupling reactions (like Suzuki or Stille coupling), allowing the diol to be incorporated into a polymer backbone. researchgate.net
The hydroxyl groups can be alkylated to improve solubility, a critical factor for processing and device fabrication.
By copolymerizing this electron-rich diol unit with a suitable electron-accepting comonomer, researchers can create D-A polymers with a small HOMO-LUMO gap. researchgate.netrsc.org The electronic properties can be further tuned by the choice of the acceptor unit, enabling precise control over the absorption profile and energy levels of the final polymer to optimize performance in OPV devices. rsc.org For example, a polymer solar cell based on a low-bandgap copolymer achieved a power conversion efficiency of 5.79% with a high open-circuit voltage. rsc.org
Table 1: Potential Photophysical and Optoelectronic Applications
| Property / Application | Role of this compound | Key Structural Features |
|---|---|---|
| Triplet Excitation Acceptor | Acts as an energy acceptor to form triplet excitons. | Two bromine atoms enhance spin-orbit coupling (heavy-atom effect). |
| Low Bandgap Polymers | Serves as an electron-rich monomer unit in D-A copolymers. | Electron-donating dihydroxynaphthalene core; reactive C-Br bonds for polymerization. |
| Organic Photovoltaics (OPVs) | Component of the active layer for light absorption and charge generation. | Tunable electronic properties to match solar spectrum and optimize energy levels. |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The structure of this compound, with its multiple hydrogen-bonding sites and aromatic surface, makes it an ideal building block for creating complex, self-assembled architectures. wikipedia.org
Directed Assembly through Non-Covalent Interactions
The self-assembly of this compound is governed by a combination of specific and directional non-covalent interactions:
Hydrogen Bonding: The two hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. These interactions are highly directional and can guide the molecules to form predictable patterns, such as chains or sheets. Studies on related naphthalenediols show that intramolecular hydrogen bonds readily form, influencing the molecule's conformation and reactivity. nih.govnih.gov In the solid state, intermolecular hydrogen bonds can dictate the entire crystal packing, as seen in the related 1,4-Dibromonaphthalene-2,3-diol, which forms chains through O-H⋯O bonds. researchgate.net
π-π Stacking: The large, flat aromatic surface of the naphthalene core allows for significant π-π stacking interactions between molecules, contributing to the stability of the assembled structure.
Halogen Bonding: The bromine atoms can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species, further directing the assembly process.
The interplay of these forces allows for the programmed assembly of this compound into well-defined, ordered supramolecular structures.
Host-Guest Chemistry Applications
The ordered structures formed through self-assembly can contain well-defined cavities or channels, allowing them to act as "host" structures that can encapsulate smaller "guest" molecules. This is a central concept in host-guest chemistry.
The supramolecular assemblies of this compound are predicted to form such host frameworks. By designing the assembly conditions, it is possible to create hosts with cavities of a specific size and chemical nature. For example, acyclic oligomers made from naphthalene units have shown the ability to form pseudo-cycles that can bind various guest molecules with high affinity. nih.gov The interior of a cavity formed by this compound would be lined by the aromatic naphthalene surfaces, making it suitable for binding guest molecules that can engage in π-π interactions, such as aromatic hydrocarbons. This capability opens up potential applications in areas like chemical sensing, separation, and catalysis.
Table 2: Supramolecular and Self-Assembly Characteristics
| Interaction / Application | Description | Role of Molecular Structure |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between hydroxyl groups (O-H···O). | Two -OH groups act as both donors and acceptors, driving the formation of ordered networks. |
| π-π Stacking | Attraction between the electron clouds of adjacent naphthalene rings. | The large, planar aromatic core promotes stacking, stabilizing the assembly. |
| Directed Self-Assembly | Spontaneous organization into ordered structures. | The combination of hydrogen bonding and π-stacking directs the formation of predictable architectures. |
| Host-Guest Chemistry | Formation of assemblies with cavities capable of encapsulating guest molecules. | The voids created within the self-assembled structure can act as molecular hosts. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Diverse 4,8-Dibromonaphthalene-1,5-diol Derivatives
The functionalization of the this compound scaffold is a key area of ongoing research, with scientists exploring innovative synthetic pathways to create a wide array of derivatives with tailored properties. Current strategies often involve the modification of the hydroxyl and bromo groups to introduce new functionalities and extend the molecular architecture.
One promising approach involves the synthesis of poly(ester amide)s incorporating naphthalene (B1677914) units. For instance, new diamino-diesters can be synthesized and subsequently polymerized to create polymers with excellent solubility in polar aprotic solvents and high thermal stability. civilica.com These materials are often cast into transparent, flexible, and tough films, indicating their potential for applications in advanced coatings and films. civilica.com
Another area of active development is the synthesis of Schiff base derivatives. By reacting diamine naphthalene precursors with various aldehydes, researchers can create Schiff base monomers that can be polymerized. researchgate.net These polymers exhibit interesting fluorescence properties and have tunable electronic characteristics, making them candidates for use in organic electronics. researchgate.net The synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through three-component reactions in water also highlights a move towards more environmentally friendly synthetic methods. mdpi.com
Furthermore, the development of naphthalimide derivatives represents a significant avenue of research. These compounds can be synthesized by condensing naphthalic anhydrides with various amines. nih.gov The resulting naphthalimides have been investigated for a range of applications, including as potential anticancer agents. nih.gov The ability to introduce diverse functional groups through the amine component allows for fine-tuning of the molecule's properties.
The table below summarizes some of the synthetic approaches being explored for naphthalene-based derivatives, which could be adapted for this compound.
| Derivative Type | Synthetic Approach | Key Features of Derivatives | Potential Applications |
| Poly(ester amide)s | Phosphorylation polyamidation of diamino-diesters | Good solubility, high thermal stability, film-forming ability | Advanced coatings, high-performance films |
| Schiff Base Polymers | Condensation of diamine naphthalenes with aldehydes followed by oxidative polycondensation | Fluorescence, tunable electronic properties | Organic electronics, sensors |
| Naphthalimide Derivatives | Condensation of naphthalic anhydrides with amines | Diverse functionalization possibilities, biological activity | Medicinal chemistry, fluorescent probes |
| Fluorescent Naphthoquinones | Three-component reaction of 2-hydroxynaphthalene-1,4-dione, aldehydes, and amines | Atom-economical, fluorescent in solution | Emitters in electroluminescent devices |
Advanced Computational Modeling for Structure-Property Relationships
To accelerate the discovery of new materials based on this compound, advanced computational modeling techniques are becoming increasingly indispensable. These methods allow for the prediction of molecular properties and the elucidation of structure-property relationships, guiding synthetic efforts towards molecules with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity or other properties of a series of compounds based on their molecular structures. cmu.ac.thnih.gov For instance, QSAR studies on naphthalene derivatives have been used to model their efficacy as potential inhibitors for enzymes implicated in cardiovascular diseases. civilica.com Such models can identify key molecular descriptors, such as electronic and steric properties, that correlate with activity, thereby guiding the design of more potent derivatives. civilica.comnih.gov
Density Functional Theory (DFT) is another key computational method used to investigate the electronic and structural properties of molecules. nih.gov DFT calculations can provide insights into the effects of different substituents on the electronic structure of the naphthalene core. researchgate.net For example, studies on mono-substituted naphthalenes have shown that the nature and position of the substituent can significantly impact the HOMO-LUMO energy gap, a crucial parameter for applications in organic semiconductors. researchgate.net This knowledge is vital for designing this compound derivatives with tailored optoelectronic properties.
Molecular docking simulations are employed to predict the binding orientation of a molecule to a target protein, which is particularly relevant in drug design. nih.gov For naphthalimide derivatives being explored as anticancer agents, molecular docking can help to understand how these molecules interact with their biological targets, such as specific enzymes or DNA. nih.gov
The table below outlines various computational techniques and their potential applications in the study of this compound derivatives.
| Computational Technique | Information Obtained | Relevance to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity/properties. cmu.ac.thnih.gov | Guiding the design of derivatives with enhanced biological or material properties. |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity descriptors. researchgate.netnih.gov | Predicting optoelectronic properties for applications in organic electronics. |
| Molecular Docking | Binding modes and affinities with biological macromolecules. nih.gov | Aiding the design of derivatives as potential therapeutic agents. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes of molecules and their assemblies. | Understanding the self-assembly behavior of derivatives for materials science applications. |
Exploration of New Application Areas in Functional Materials and Catalysis
The unique structural and electronic features of this compound and its derivatives make them attractive candidates for a range of new applications in functional materials and catalysis.
In the realm of functional materials, there is significant interest in developing novel polymers. For example, naphthalene-based polyaminal-linked porous polymers have shown high efficiency in the uptake of CO2 and heavy metals, suggesting potential applications in environmental remediation. cmu.ac.th The synthesis of polymers from derivatives of this compound could lead to materials with enhanced thermal stability and specific functionalities for targeted applications.
The fluorescence properties of naphthalene derivatives are also being actively explored. mdpi.com Core-substituted naphthalenediimides, for instance, can be designed to absorb and fluoresce across the visible spectrum, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The bromine atoms on the this compound backbone offer handles for further functionalization to tune these photophysical properties.
In the field of catalysis, the diol functionality of this compound can act as a ligand for metal centers, opening up possibilities for creating novel catalysts. While direct catalytic applications of this specific compound are not yet widely reported, related dihydroxynaphthalene compounds are known to participate in catalytic processes. For example, biomimetic iron catalysts have been used for the dearomative syn-dihydroxylation of naphthalenes. nih.gov Furthermore, complexes of other metals with organic ligands are used in reactions like C-H amidation. nih.gov The electronic effects of the bromine substituents on the this compound ligand could modulate the activity and selectivity of such catalytic systems.
The following table highlights potential application areas for derivatives of this compound.
| Application Area | Relevant Properties | Examples of Related Research |
| Porous Polymers | High surface area, tailored pore chemistry | Naphthalene-based polyaminal networks for CO2 capture and heavy metal uptake. cmu.ac.th |
| Organic Electronics | Tunable fluorescence, n-type semiconductor behavior | Core-substituted naphthalenediimides in OLEDs and OFETs. |
| Catalysis | Ligand-metal complex formation | Iron-catalyzed dihydroxylation of naphthalenes; Cobalt-catalyzed C-H amidation. nih.govnih.gov |
| Supramolecular Chemistry | Self-assembly through non-covalent interactions | Formation of nanofibers and hydrogels from naphthalenediimide derivatives. |
Integration with Green Chemistry Principles in Synthesis and Application
A significant future direction for the chemistry of this compound is the integration of green chemistry principles into both its synthesis and subsequent applications. This involves developing more environmentally benign synthetic routes and designing materials that are sustainable and have a minimal environmental footprint.
One key aspect of green chemistry is the use of greener solvents. Research has demonstrated the successful synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives in water, which is a significant improvement over traditional organic solvents. mdpi.com The development of one-pot synthesis procedures, which reduce the number of reaction steps and purification stages, also contributes to a more sustainable process. cmu.ac.th
The use of biocatalysts or biomimetic catalysts is another important avenue. For example, the use of an iron catalyst for the dihydroxylation of naphthalenes mimics biological processes and can offer a more environmentally friendly alternative to traditional heavy metal catalysts. nih.gov
In terms of applications, the development of materials for environmental remediation, such as polymers for CO2 capture, aligns well with the principles of green chemistry. cmu.ac.th Designing these materials to be recyclable or biodegradable would further enhance their sustainability.
The principles of green chemistry that are being applied to naphthalene derivative synthesis are summarized in the table below.
| Green Chemistry Principle | Implementation Strategy | Example |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or other benign alternatives. | Synthesis of naphthoquinone derivatives in water. mdpi.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot polycondensation for the synthesis of porous polymers. cmu.ac.th |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | While not yet widely reported for this specific compound, this is a general goal in green chemistry. |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. | Use of biomimetic iron catalysts for oxidation reactions. nih.gov |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,8-Dibromonaphthalene-1,5-diol?
Methodological Answer: The compound is typically synthesized via bromination of naphthalene diol precursors. For example, Suzuki-Miyaura cross-coupling reactions using 1,5-dibromonaphthalene derivatives and boronic acids have been reported for analogous brominated naphthalene systems . Alternatively, direct bromination of 1,5-dihydroxynaphthalene using bromine or HBr in acidic media may yield the target compound. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-bromination or side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. How can researchers safely handle and store this compound in laboratory settings?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant ).
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources (flammability data pending ).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic proton environments (δ ~6.5–8.5 ppm) and confirm bromine substitution patterns .
- Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 307.94 g/mol for C₁₀H₆Br₂O₂).
- X-ray Diffraction: Resolve crystal structure and confirm dihedral angles between hydroxyl and bromine groups, as demonstrated for related bromonaphthalene derivatives .
- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns and methanol/water mobile phases .
Q. How can researchers mitigate hazards during experimental workflows involving this compound?
Methodological Answer:
- Risk Assessment: Pre-screen for skin sensitization using in vitro assays (e.g., KeratinoSens™) to supplement SDS data .
- Waste Disposal: Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbers for HBr gas neutralization ).
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
Methodological Answer: Regioselectivity is governed by electron-donating hydroxyl groups, which activate specific positions (C4 and C8) via resonance stabilization. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict bromination sites. Experimental validation via competitive reactions with controlled Br₂ equivalents is recommended .
Q. How do solvent polarity and temperature influence the stability of this compound during reactions?
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies in polar (e.g., DMSO) vs. nonpolar (toluene) solvents at 25°C and 40°C. Monitor decomposition via TLC or HPLC.
- Kinetic Analysis: Fit degradation data to Arrhenius models to predict shelf-life. Preliminary SDS data suggest sensitivity to moisture and light, necessitating dark storage .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect side products (e.g., debrominated species or oxidation byproducts).
- Replication Studies: Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) in cross-coupling reactions to identify optimal conditions .
- Statistical Design: Apply factorial DOE to isolate critical variables (e.g., solvent, temperature) affecting yield .
Q. What advanced applications does this compound have in materials science?
Methodological Answer:
- Coordination Polymers: Use as a ligand for transition metals (e.g., Cu²⁺ or Pd⁰) to construct porous frameworks for gas storage. Characterize via BET surface area analysis .
- Organic Electronics: Incorporate into π-conjugated systems for OLEDs. Measure charge mobility using space-charge-limited current (SCLC) models .
- Diradical Synthesis: Leverage bromine substituents for coupling reactions to generate stable diradicals, as shown in selenide-linked naphthalene diradicals .
Notes on Data Gaps
- Thermal stability (TGA/DSC) and ecotoxicological data (e.g., LC50 for aquatic organisms) are absent in current literature; these warrant targeted studies.
- Cross-reference synthetic protocols with analogous dihydroxynaphthalene systems (e.g., 1,4-dihydroxynaphthalene ) to infer best practices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
